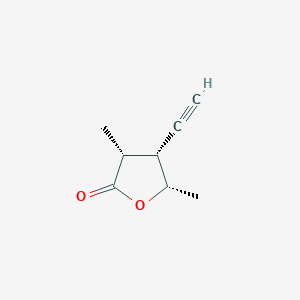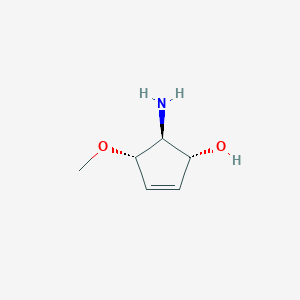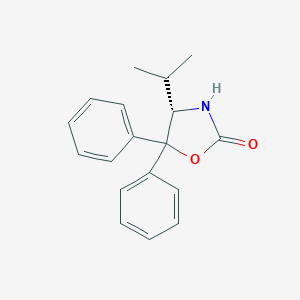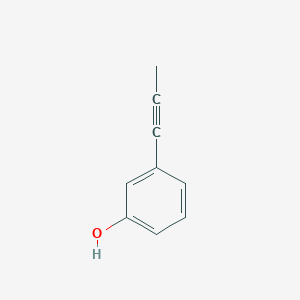
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one, also known as Edoxaban, is an anticoagulant drug that has been approved for clinical use in several countries. It belongs to the class of drugs known as direct oral anticoagulants (DOACs) and is used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, deep vein thrombosis, and pulmonary embolism.
Wirkmechanismus
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one is a selective inhibitor of factor Xa, which is an essential component of the coagulation cascade. It binds to factor Xa and prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Biochemical and Physiological Effects:
This compound has a half-life of approximately 10-14 hours and is metabolized by the liver. It has a bioavailability of approximately 62% and is primarily eliminated through the feces. This compound has been shown to have a predictable pharmacokinetic profile and does not require routine monitoring.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one has several advantages over traditional anticoagulants such as warfarin, including its predictable pharmacokinetic profile, lower risk of major bleeding, and lack of routine monitoring. However, it is important to note that edoxaban has not been extensively studied in certain patient populations, such as those with severe renal impairment or those on dialysis.
Zukünftige Richtungen
There are several areas of future research for edoxaban, including the evaluation of its efficacy and safety in patient populations that have not been extensively studied, such as those with severe renal impairment or those on dialysis. Additionally, there is a need for further research on the optimal dosing of edoxaban in certain patient populations, as well as the potential for drug interactions with other medications. Finally, there is a need for long-term studies to evaluate the safety and efficacy of edoxaban over extended periods of time.
Synthesemethoden
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one is synthesized through a multi-step process that involves the use of several chemical reagents. The synthesis begins with the reaction of 2,3-dihydroxy-4,6-dimethylpyridine with ethyl chloroacetate to form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with ethynylmagnesium bromide to form this compound.
Wissenschaftliche Forschungsanwendungen
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one has been extensively studied in preclinical and clinical trials for its efficacy and safety in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, deep vein thrombosis, and pulmonary embolism. It has been shown to be non-inferior to warfarin in reducing the risk of stroke and systemic embolism, and has a lower risk of major bleeding.
Eigenschaften
CAS-Nummer |
162612-26-2 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
(3R,4R,5S)-4-ethynyl-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H10O2/c1-4-7-5(2)8(9)10-6(7)3/h1,5-7H,2-3H3/t5-,6+,7+/m1/s1 |
InChI-Schlüssel |
PPIVDUXQFCZCLI-VQVTYTSYSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H](OC1=O)C)C#C |
SMILES |
CC1C(C(OC1=O)C)C#C |
Kanonische SMILES |
CC1C(C(OC1=O)C)C#C |
Synonyme |
2(3H)-Furanone, 4-ethynyldihydro-3,5-dimethyl-, [3R-(3alpha,4alpha,5alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)




